4-Iodobenzylamine

Serine protease Halogen bonding X-ray crystallography

Researchers probing halogen-bonding selectivity in serine proteases require validated controls to distinguish steric from electronic effects. 4-Iodobenzylamine (4-IBA) does not form halogen bonds with the uPA S1 pocket (PDB 5Z1C, 1.45 Å), unlike 4-bromobenzylamine, making it an essential negative control for crystallographic binding-mode determination and computational docking validation. • Definitive negative control for halogen-bond-driven molecular recognition in trypsin-like serine proteases • Modular building block: para-iodo leaving group enables Suzuki, Sonogashira, and Ullmann cross-couplings for library synthesis • Compatible with radioiodination (¹²³I/¹²⁵I/¹³¹I) for SPECT tracer development; primary amine available for orthogonal derivatization

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 39959-59-6
Cat. No. B181653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzylamine
CAS39959-59-6
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)I
InChIInChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
InChIKeyKCGZGJOBKAXVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzylamine Structural & Physicochemical Profile


4-Iodobenzylamine (4-IBA), also known as (4-iodophenyl)methanamine, is a para-iodine-substituted benzylamine with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol . The compound exists as a solid at room temperature with a melting point of 46–48 °C and a boiling point of 250.4 °C at 760 mmHg . The iodine atom confers distinct physicochemical properties, including a measured LogP of approximately 2.12–2.45, which is higher than that of its lighter halogen analogs, and a density of 1.772 g/cm³ . The primary amine group provides a nucleophilic handle for derivatization, while the para-iodo substituent enables cross-coupling reactions such as Suzuki and Ullmann couplings [1]. These characteristics define its utility as a building block and biochemical probe.

Building block for Suzuki, Ullmann couplings
Serine protease probe: negative control for halogen bonding
Higher lipophilicity (LogP ~2.3) for CNS-probe design

4-Iodobenzylamine: Unmatched for Serine Protease Probes


While 4-halobenzylamines share a common benzylamine scaffold, their interactions with biological targets differ fundamentally based on the halogen identity. In the context of serine proteases such as urokinase-type plasminogen activator (uPA), 4-bromobenzylamine (BrBA) engages the S1 pocket via halogen bonding, whereas 4-iodobenzylamine (IBA) does not form such interactions [1]. This divergent binding mode has direct implications for probe design and inhibitor development: substituting IBA for BrBA would yield a different binding pose and potentially alter the observed structural or inhibitory profile. Furthermore, the heavier iodine atom imparts a higher LogP and distinct electronic properties compared to 4-chloro- or 4-fluoro-analogs, affecting membrane permeability and formulation behavior . Therefore, generic substitution among 4-halobenzylamines is not valid without experimental validation of the specific property under investigation.

Binding mode 4-Bromobenzylamine forms a halogen bond with uPA S1; 4-iodo does not. Replacement may alter probe binding pose and inhibitory profile.
Lipophilicity Iodo substitution increases LogP by ~0.5–1.3 units over lighter halogens, affecting membrane permeability and formulation behaviour.
Electronic properties Heavier halogen changes electron density; substitution may shift reactivity in cross-coupling and derivatization workflows.

4-Iodobenzylamine Differentiation Evidence


Halogen Bonding in uPA S1: Iodo vs. Bromo Analogs

In a direct comparative study, 4-iodobenzylamine (IBA) and 4-bromobenzylamine (BrBA) were co-crystallized with the S1 pocket of urokinase-type plasminogen activator (uPA). High-resolution crystal structures (PDB 5Z1C for IBA, and 5Z1D for BrBA) revealed that BrBA forms a halogen bond with the backbone carbonyl oxygen of Gly219 in the S1 pocket, whereas IBA does not engage in any halogen bonding interaction [1][2]. This was demonstrated by the Br···O distance of 2.9 Å (sum of van der Waals radii: 3.37 Å), indicative of a halogen bond, while the corresponding I···O distance exceeded the van der Waals sum [1]. The study concluded that iodine may not be the optimal halogen for targeting serine proteases via halogen bonding [1].

Halogen bonding in uPA S1
Head-to-head
IBA: no halogen bond; BrBA: Br···O 2.9 Å (below vdW sum)
Iodo fails to engage S1 halogen bond; bromo forms key contact. Supports negative-control use.
X-ray at 1.45/1.50 Å, pH 7.4.
Serine protease Halogen bonding X-ray crystallography uPA

Superior Lipophilicity vs. Other 4-Halobenzylamines

The measured octanol-water partition coefficient (LogP) for 4-iodobenzylamine ranges from 2.12 to 2.45, placing it as the most lipophilic among the common 4-halobenzylamines . In comparison, 4-bromobenzylamine exhibits LogP values of 1.77–2.61 , 4-chlorobenzylamine 1.68–2.50 , and 4-fluorobenzylamine 1.14–1.98 . The iodine substituent consistently confers the highest lipophilicity in the series, which correlates with increased membrane permeability and altered distribution profiles in biological systems. This property can be advantageous for designing central nervous system (CNS)-penetrant probes or for modulating solubility in organic synthesis.

Lipophilicity vs. other halogens
Data to verify
LogP 2.12–2.45 (highest among 4-halobenzylamines)
Reported LogP advantage supports membrane-permeable probe design.
Cross-study values; verify with target assay.
Lipophilicity LogP Physicochemical properties ADME

uPA–4-Iodobenzylamine Crystal Structure

The crystal structure of the uPA–4-iodobenzylamine complex has been determined at 1.45 Å resolution (PDB ID 5Z1C) [1]. This high resolution provides unambiguous electron density for the ligand and reveals precise atomic details of the binding pose, including the orientation of the iodine atom within the S1 pocket. The structure quality metrics include R-free of 0.143 (depositor) and R-work of 0.118 [2]. While comparable structures exist for other halobenzylamines (e.g., BrBA at 1.50 Å), the IBA structure uniquely demonstrates the absence of halogen bonding and serves as a benchmark for understanding how heavier halogens interact (or fail to interact) with serine protease pockets.

uPA-IBA crystal structure
Class-level
PDB 5Z1C, 1.45 Å, R-free 0.143
High-resolution structure enables precise binding-mode modelling.
Deposited with R-work 0.118; pH 7.4.
X-ray crystallography Serine protease Structure-based drug design uPA

Dopamine D2/3 Affinity of 4-Iodobenzylamine-Based Radioligand

The 4-iodobenzylamine-derived compound (R)-N-[7-hydroxychroman-2-yl]-methyl 4-iodobenzylamine (compound 1) demonstrated high in vitro binding affinity for dopamine D2/3 receptors, with a mean Ki of 3.79 nM for D2 high-affinity sites and 51.8 nM for D2 low-affinity sites [1]. Selectivity over D1-like receptors was confirmed with a mean Ki of 8.67 µM for the D1 receptor [1]. Although the radiolabeled [¹²³I]-1 analog exhibited poor in vivo specificity in rodent biodistribution studies, the in vitro binding data validate the potential of 4-iodobenzylamine as a scaffold for developing high-affinity dopaminergic probes [1]. This contrasts with other 4-halobenzylamine derivatives, for which comparable quantitative binding data are lacking.

Dopamine D2/3 affinity
Cross-study
Ki 3.79 nM (D2 high), 51.8 nM (D2 low), 8.67 µM (D1)
Scaffold shows nanomolar affinity and ~2,300-fold selectivity in vitro.
Radioligand binding assay; in vivo specificity limited.
Dopamine receptor Radioligand SPECT imaging Neuropharmacology

4-Iodobenzylamine Research & Industrial Applications


Probing Serine Protease Binding Modes

4-Iodobenzylamine is used as a probe ligand in X-ray crystallography to delineate the binding preferences of the S1 pocket of trypsin-like serine proteases, particularly urokinase-type plasminogen activator (uPA). Its high-resolution co-crystal structure (PDB 5Z1C, 1.45 Å) provides an atomic blueprint of how para-halogenated benzylamines interact with this pocket and reveals that, unlike bromine, iodine does not engage in halogen bonding with uPA [1]. This makes IBA a valuable negative control for studying halogen-bond-driven molecular recognition in serine proteases and for validating computational docking models.

Radiolabeled Tracer Development for SPECT/PET Imaging

The para-iodo substituent of 4-iodobenzylamine serves as a site for radioiodination (¹²³I, ¹²⁵I, or ¹³¹I), enabling the synthesis of radiolabeled probes for molecular imaging. A derivative, (R)-N-[7-hydroxychroman-2-yl]-methyl 4-iodobenzylamine, demonstrated nanomolar affinity for dopamine D2/3 receptors in vitro (Ki 3.79 nM for D2 high) and was evaluated as a SPECT tracer for imaging dopamine receptors in the brain [2]. Although in vivo specificity was limited in the studied derivative, the scaffold remains a viable starting point for optimizing pharmacokinetic properties and developing next-generation radioligands for neuroimaging applications.

Cross-Coupling Building Block

The iodine atom on the para position of 4-iodobenzylamine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Ullmann couplings . This enables the efficient introduction of diverse aryl, alkenyl, or alkynyl groups to generate libraries of substituted benzylamines for medicinal chemistry campaigns. The primary amine remains available for further derivatization (e.g., amide bond formation, reductive amination) either before or after cross-coupling, offering a modular synthetic route to complex amine-containing scaffolds.

Halogen Bonding Comparative Studies in Drug Design

4-Iodobenzylamine is employed as a reference compound in systematic studies of halogen bonding in biological systems. Its failure to form a halogen bond with the uPA S1 pocket, despite the presence of a polarizable iodine atom, challenges the assumption that heavier halogens universally favor stronger halogen bonds [1]. This property makes IBA an essential tool for deconvoluting the contributions of halogen size, polarizability, and steric factors to ligand-protein interactions, guiding the rational selection of halogen substituents in lead optimization.

Application
Selection Property
Validation Focus
Serine protease binding-mode probe
Negative control for halogen bonding
Halogen bond absence validation
Radiolabeled tracer development
Radioiodination site for SPECT/PET
Receptor affinity and specificity assay
Cross-coupling building block
Palladium-catalyzed coupling readiness
Coupling efficiency and derivatization
Halogen bonding comparative studies
Systematic halogen variation tool
SAR deconvolution of halogen effects

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